molecular formula C22H21N3O6 B6070709 N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide

N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide

Cat. No. B6070709
M. Wt: 423.4 g/mol
InChI Key: VXRQPUVBSVCGSA-UHFFFAOYSA-N
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Description

N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors, blocking the binding of glutamate to the receptor and preventing the influx of calcium ions into the cell. This mechanism of action has been shown to be effective in reducing excitotoxicity and protecting neurons from damage.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide has been shown to have a range of biochemical and physiological effects, including reducing the release of glutamate, decreasing the activity of calcium-dependent enzymes, and reducing the production of reactive oxygen species. These effects have been linked to the ability of N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide to protect neurons from damage and reduce the severity of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide in lab experiments is its selectivity for the AMPA subtype of glutamate receptors, which allows for more precise targeting of specific cellular pathways. However, one limitation of using N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide is its potential off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide, including its use in combination with other drugs for the treatment of neurological disorders, the development of more selective AMPA receptor antagonists, and the investigation of the role of glutamate receptors in other physiological processes beyond the nervous system. Additionally, further research is needed to fully understand the potential off-target effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide and how they may impact experimental results.

Synthesis Methods

N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide can be synthesized by several methods, including the reaction of 3-methoxy-4-aminobenzoyl chloride with 2-nitrobenzaldehyde in the presence of furfural and a base. The resulting product is then purified by recrystallization.

Scientific Research Applications

N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide has been widely used in scientific research for its ability to selectively block the AMPA subtype of glutamate receptors. This has led to its use in studying the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6/c1-13(2)21(26)24-16-9-8-14(12-20(16)30-3)23-22(27)19-11-10-18(31-19)15-6-4-5-7-17(15)25(28)29/h4-13H,1-3H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRQPUVBSVCGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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